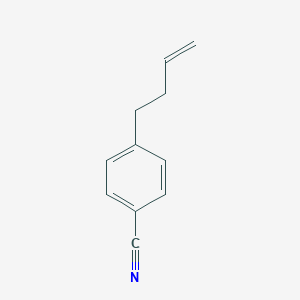

4-(4-Cyanophenyl)-1-butene

Description

Significance and Research Context of Cyanophenyl-Butene Conjugates

Cyanophenyl-butene conjugates are of significant interest in materials science and medicinal chemistry. The cyano group, with its electron-withdrawing nature and linear geometry, can significantly influence the electronic and optical properties of molecules. rsc.org This has led to the extensive use of conjugated small molecules bearing the cyano group in the development of organic solar cells, light-emitting diodes, and materials with nonlinear optical properties. rsc.org

In the context of medicinal chemistry, the cyanophenyl moiety is a key component in the design of various therapeutic agents. For instance, it is a structural feature in dual aromatase and sulfatase inhibitors, which are being investigated for their potential in cancer therapy. nih.gov The versatility of the cyanophenyl group is further highlighted by its incorporation into porphyrin-based metal-organic coordination networks, demonstrating its utility in the creation of complex supramolecular assemblies. researchgate.net

Historical Perspective of Related Chemical Structures in Organic Synthesis

The journey of organic synthesis began in the 19th century, transforming from the isolation of natural products to the creation of novel molecules in the laboratory. openaccessjournals.com A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials. bowen.edu.ng This discovery opened the door to the synthesis of a vast array of organic molecules, including those with cyanophenyl groups.

The development of photosubstitution reactions in the latter half of the 20th century provided a key method for synthesizing cyanophenyl-alkene derivatives. For example, the photosubstitution reaction between 1,4-dicyanobenzene and 2,3-dimethyl-2-butene (B165504) was found to yield 1-(4-cyanophenyl)-2,3-dimethyl-2-butene and 3-(4-cyanophenyl)-2,3-dimethyl-1-butene. cdnsciencepub.comscispace.com These types of reactions, often involving electron transfer processes, have been extensively studied to understand their mechanisms and expand their synthetic utility. cdnsciencepub.comcdnsciencepub.com

Scope and Objectives of Current Research Directions

Current research on 4-(4-cyanophenyl)-1-butene and related cyanophenyl-alkene conjugates is focused on several key areas. A primary objective is the development of new and more efficient synthetic methodologies. This includes the exploration of photochemical reactions, such as the photo-NOCAS (nucleophile-olefin combination, aromatic substitution) reaction, to create novel cyanophenyl-containing compounds. researchgate.netcdnsciencepub.comcdnsciencepub.com

Another major research direction is the investigation of the material properties of these compounds. Scientists are exploring how modifications to the butene chain and the substitution pattern on the phenyl ring affect the electronic and photophysical properties of the molecules. This research is crucial for the design of new materials for applications in organic electronics. rsc.org Furthermore, the unique reactivity of the butene moiety in these conjugates is being explored for the synthesis of more complex molecules with potential biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15451-33-9 bldpharm.combldpharm.com |

| Molecular Formula | C11H11N bldpharm.combldpharm.com |

| Molecular Weight | 157.21 g/mol bldpharm.combldpharm.com |

| SMILES Code | C=CCCC1=CC=C(C#N)C=C1 bldpharm.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIAOHACTUJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471600 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-33-9 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 4-(4-Cyanophenyl)-1-butene Derivatives

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of the carbon-carbon double bond or the coupling of the cyanophenyl moiety to a butenyl precursor.

Wittig Reaction and Related Olefinations

The Wittig reaction is a cornerstone of alkene synthesis and provides a reliable method for producing this compound. This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. In a typical synthetic scheme, 4-cyanobenzaldehyde (B52832) would be treated with the ylide generated from allyl-triphenylphosphonium bromide. The reaction proceeds through a betaine (B1666868) intermediate, which subsequently collapses to form the desired this compound and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the specific reaction conditions and the nature of the ylide, potentially leading to a mixture of E and Z isomers.

A significant modification of this approach is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides greater control over the stereoselectivity, typically favoring the formation of the (E)-alkene. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. For the synthesis of this compound, this would involve the reaction of 4-cyanobenzaldehyde with the anion of diethyl allylphosphonate. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying the purification of the final product.

Photochemical Synthesis Approaches

Photochemical methods offer a distinct and powerful alternative for the synthesis of this compound. These reactions utilize light energy to generate highly reactive intermediates, enabling unique bond-forming transformations that are often not accessible through traditional ground-state chemistry.

Photosubstitution reactions between dicyanobenzenes, such as 1,4-dicyanobenzene, and olefins can lead to the formation of cyanophenyl-substituted alkenes. In these reactions, the electronically excited dicyanobenzene interacts with the olefin. While not a direct synthesis of this compound, the underlying principles are applicable. For instance, the photoreaction of 1,4-dicyanobenzene with various olefins has been shown to yield phenylated products. The mechanism often proceeds through the formation of an exciplex, an excited-state complex formed between the excited aromatic compound and the olefin. This exciplex can then evolve through various pathways, including the formation of radical ion pairs, to yield the final substituted product.

Photoinduced electron transfer (PET) is a fundamental process in many photochemical arylations. In the synthesis of this compound, a PET mechanism would typically involve an electron transfer from an olefin like 1-butene (B85601) to an electronically excited electron acceptor, such as 1,4-dicyanobenzene. This process generates a radical cation of the olefin and a radical anion of the dicyanobenzene. The subsequent reaction cascade can be intricate, involving steps such as proton transfer and radical coupling to ultimately form the desired arylated product.

Research on the photoreaction of 1,4-dicyanobenzene with 2,3-dimethyl-2-butene (B165504) in acetonitrile/methanol (B129727) mixtures has demonstrated the formation of both substitution and addition products, with the product distribution being highly dependent on the concentration of methanol. This highlights the sensitivity of PET reactions to the reaction medium.

Photosensitizers are crucial components in many photochemical reactions, as they can absorb light and transfer the energy to a reactant molecule, thereby initiating the desired chemical transformation. In the synthesis of cyanophenyl-alkenes, a sensitizer (B1316253) can be employed to populate the reactive triplet state of a precursor when direct excitation is inefficient.

For example, phenanthrene (B1679779) has been used as a triplet sensitizer in the photoreactions of dicyanobenzenes with olefins. The choice of sensitizer is critical; its triplet energy must be sufficiently high to facilitate efficient energy transfer to the acceptor molecule. The use of a sensitizer can significantly alter the reaction pathway, potentially leading to a different product distribution compared to direct irradiation. This provides a valuable tool for controlling the selectivity of the synthesis.

The addition of ionic salts can exert a significant influence on the outcome of photoinduced electron transfer reactions. In the photochemical synthesis of this compound, salts can affect the dynamics of the initially formed radical ion pairs. This "salt effect" can manifest in several ways, such as stabilizing the charge-separated intermediates, promoting their dissociation into free radical ions, and influencing the rate of back electron transfer.

For instance, the presence of magnesium perchlorate (B79767) has been shown to alter the product distribution in the photoreactions of dicyanobenzenes with olefins. The salt can enhance the formation of specific products by modifying the lifetime and reactivity of the radical ion intermediates. The specific effects are dependent on the nature of the salt, its concentration, and the solvent system used.

| Condition | Reactants | Product(s) | Key Findings |

| Photoreaction | 1,4-Dicyanobenzene, 2,3-Dimethyl-2-butene | Phenylated butenes and other adducts | Product distribution is sensitive to methanol concentration in acetonitrile/methanol mixtures. |

| Sensitized Photoreaction | 1,4-Dicyanobenzene, Olefin, Phenanthrene (sensitizer) | Cyanophenylated olefins | Phenanthrene acts as a triplet sensitizer, altering the reaction pathway. |

| Photoreaction with Salt | 1,4-Dicyanobenzene, Olefin, Magnesium Perchlorate | Phenylated butenes | The addition of magnesium perchlorate influences the product distribution by affecting the radical ion pair dynamics. |

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis is a cornerstone for the formation of carbon-carbon bonds, providing efficient and selective pathways for the synthesis of compounds like this compound. sioc-journal.cnmdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. sioc-journal.cn

The construction of the this compound scaffold is readily achievable through cross-coupling reactions, which forge a bond between an aromatic ring and an alkyl chain. Palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings are prominent in this context. mdpi.com A general and dependable method involves the palladium-catalyzed cyanation of an aryl bromide, which can be a key step in synthesizing the cyanophenyl moiety. researchgate.net

A plausible synthetic route involves the coupling of an aryl halide, such as 4-bromobenzonitrile, with an appropriate butenyl-containing organometallic reagent. For instance, a Suzuki coupling could utilize a butenylboronic acid, while a Negishi coupling would employ an organozinc reagent. mdpi.com These reactions benefit from a variety of palladium catalysts and ligands that can be optimized for yield and selectivity. eie.gr The reaction of vinyl triflates with secondary amines, catalyzed by palladium complexes, also represents a powerful method for forming related structures. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions for reactions analogous to the synthesis of this compound.

| Reaction Type | Aryl Reagent | Alkyl Reagent | Catalyst/Ligand | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Aryl Halide/Triflate | Organoboron Reagent | Pd(OAc)₂, PdCl₂(dppf) | THF, Toluene |

| Heck | Aryl Halide | Alkene | Pd(OAc)₂, P(o-tol)₃ | DMF, Acetonitrile |

| Negishi | Aryl Halide | Organozinc Reagent | Pd(PPh₃)₄ | THF |

| Cyanation | Aryl Bromide | Zinc Cyanide | Pd(dba)₂, dppf | DMF |

While specific data on the hydrochlorination and dehydrocyclization of this compound is limited, the reactivity of the closely related compound, 4-phenyl-1-butene (B1585249), provides significant insight. 4-Phenyl-1-butene serves as a reactant in cobalt-catalyzed hydrochlorination to produce (3-chlorobutyl)benzene. chemicalbook.comchemdad.com This transformation indicates that the butenyl chain is susceptible to the addition of hydrogen halides under catalytic conditions.

Furthermore, 4-phenyl-1-butene undergoes dehydrocyclization, a reaction that forms new cyclic structures. Specifically, it can be converted to naphthalene (B1677914) through a reaction catalyzed by a Copper-Platinum (Cu-Pt) alloy. chemicalbook.comsigmaaldrich.com This process involves the formation of new bonds between the alkene chain and the phenyl ring, demonstrating a pathway to build polycyclic aromatic systems.

Precursors and Building Blocks in Advanced Organic Transformations

The functional groups within this compound—the terminal alkene and the cyano-substituted aromatic ring—make it a valuable precursor for more complex molecules.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. rsc.orggoogle.com Transition-metal catalysis has been pivotal in developing sustainable protocols for these transformations. rsc.org The alkene moiety in this compound can participate in various addition and coupling reactions. For example, copper-catalyzed methods have been developed for the formation of carbon-nitrogen and carbon-oxygen bonds, coupling amides, amines, or alcohols with aryl halides. google.commdpi.com The cyano group can also direct C-H activation or be transformed into other functional groups to facilitate further coupling reactions. researchgate.net

The cyano group of this compound can be hydrolyzed to a carboxylic acid, which opens up pathways involving decarboxylation and acylation. Decarboxylation of α-keto acids, for instance, is an efficient method to generate acyl radicals that can participate in cascade radical cyclization reactions to form various heterocyclic structures. sioc-journal.cn Photocatalysts like 4CzIPN (1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene) are effective in mediating decarboxylative reactions of carboxylic acids and α-keto acids under mild, visible-light-induced conditions. rsc.orgresearchgate.net These reactions can lead to the formation of acylated heterocycles. rsc.org The alkene can act as a radical acceptor in these cyclization cascades.

A significant application of alkene-containing molecules is in photochemical reactions. Recent research has demonstrated a photochemically-mediated method for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. nih.govnih.gov In these processes, a diaryl ketone hydrogen atom transfer (HAT) catalyst is used to facilitate the hydroalkylation of a diverse range of alkenes. nih.gov

Notably, 4-phenyl-1-butene was used as a model alkene to demonstrate the scalability of this protocol, showing only a minimal decrease in yield when the reaction was scaled up 20- and 100-fold. nih.gov This method enables the synthesis of complex α,α-difluorocarbonyl derivatives. nih.gov The reaction involves the photochemical activation of a C-F bond, followed by the addition of the resulting radical to an alkene. nih.govresearchgate.net This strategy is highly valuable for creating partially fluorinated compounds that are important in pharmaceuticals and materials science. organic-chemistry.org

Table 2: Defluorinative Alkylation of Alkenes with Trifluoroacetamides Data adapted from a study using N-(4-cyanophenyl)-trifluoroacetamide and various alkenes, demonstrating the general applicability of the method. nih.gov

| Alkene Substrate | Radical Precursor | Catalyst System | Product Yield (%) |

|---|---|---|---|

| 4-Phenyl-1-butene | N-(4-cyanophenyl)-trifluoroacetamide | Benzophenone (20 mol%), Zn(OTf)₂, 390 nm light | Good to Excellent |

| Styrene | N-(4-cyanophenyl)-trifluoroacetamide | Benzophenone (20 mol%), Zn(OTf)₂, 390 nm light | 82 |

| 1-Octene | N-(4-cyanophenyl)-trifluoroacetamide | Benzophenone (20 mol%), Zn(OTf)₂, 390 nm light | 75 |

| Cyclohexene | N-(4-cyanophenyl)-trifluoroacetamide | Benzophenone (20 mol%), Zn(OTf)₂, 390 nm light | 88 |

Advanced Spectroscopic Analysis in Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the complete atomic connectivity of 4-(4-Cyanophenyl)-1-butene.

Proton (¹H) NMR spectroscopy provides precise information on the number of distinct proton environments and their neighboring protons within a molecule. For this compound, the spectrum is expected to show characteristic signals for the aromatic, vinylic, and aliphatic protons. The deshielding effect of the electron-withdrawing cyano (-CN) group and the anisotropy of the benzene ring significantly influence the chemical shifts of the aromatic protons. oregonstate.edulibretexts.org

The aromatic protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.2-7.7 ppm), characteristic of an AA'BB' spin system. The vinylic protons of the terminal double bond will exhibit complex splitting patterns in the δ 5.0-6.0 ppm range due to geminal and vicinal coupling. The two aliphatic methylene groups, being in different environments (one adjacent to the aromatic ring and the other allylic), will resonate as distinct multiplets in the upfield region (δ 2.4-2.9 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-a, H-a' (Aromatic) | ~7.6 | Doublet | ~8.0 |

| H-b, H-b' (Aromatic) | ~7.3 | Doublet | ~8.0 |

| H-c (Vinylic) | ~5.8 | Multiplet (ddt) | J_trans ≈ 17.0, J_cis ≈ 10.0, J_vicinal ≈ 6.5 |

| H-d (Vinylic, trans) | ~5.1 | Multiplet (dd) | J_trans ≈ 17.0, J_geminal ≈ 1.5 |

| H-e (Vinylic, cis) | ~5.0 | Multiplet (dd) | J_cis ≈ 10.0, J_geminal ≈ 1.5 |

| H-f (Benzylic-like) | ~2.8 | Triplet | ~7.5 |

Note: Data are predicted based on typical chemical shift values for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

The spectrum is expected to show eleven distinct signals. The quaternary carbon of the cyano group will appear downfield (~119 ppm), as will the quaternary aromatic carbon attached to the butene chain (~147 ppm). The carbon atom attached to the cyano group is also significantly shifted (~112 ppm). The aromatic CH carbons will resonate in the typical aromatic region (δ 129-133 ppm). The sp² hybridized carbons of the double bond will be found around δ 115 ppm and δ 137 ppm. The sp³ hybridized methylene carbons will appear in the upfield region (δ 34-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Cyano, C≡N) | ~119 |

| C2 (Aromatic, C-CN) | ~112 |

| C3, C3' (Aromatic CH) | ~133 |

| C4, C4' (Aromatic CH) | ~129 |

| C5 (Aromatic, C-CH₂) | ~147 |

| C6 (Benzylic-like CH₂) | ~35 |

| C7 (Allylic CH₂) | ~34 |

| C8 (Vinylic CH) | ~137 |

Note: Data are predicted based on typical chemical shift values for substituted benzenes and alkenes.

Deuterium (²H or D) labelling is a powerful technique for elucidating reaction mechanisms. nih.gov By replacing specific hydrogen atoms with deuterium, chemists can track the fate of atoms and bonds throughout a chemical transformation. This method is particularly useful for studying reaction intermediates, transition states, and kinetic isotope effects. researchgate.netresearchgate.netnih.gov

For this compound, deuterium labelling could be employed in several ways:

Synthesis Mechanism: To study the mechanism of its synthesis, for example, via a Suzuki or Grignard coupling reaction, a deuterated starting material could be used. The position of the deuterium in the final product, as determined by ¹H NMR (disappearance of a signal) or Mass Spectrometry, would confirm the regioselectivity of the coupling.

Isomerization Reactions: If this compound were subjected to catalyst-induced isomerization, labelling the vinylic or allylic positions would allow researchers to track the migration of the double bond along the butyl chain.

Polymerization Studies: In the context of polymerization, deuterating the vinylic protons would help in analyzing the polymer's microstructure and determining the mechanism of chain propagation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for studying compounds with chromophores, such as conjugated π-systems. utoronto.ca

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its two primary chromophores: the cyanophenyl group and the isolated carbon-carbon double bond.

Cyanophenyl Group: The benzonitrile moiety is the stronger chromophore. It is expected to exhibit intense π → π* transitions, similar to other substituted benzenes. nist.gov These typically result in a primary absorption band (E-band) around 200-230 nm and a secondary, more structured band (B-band) with a lower intensity at longer wavelengths, typically around 270-280 nm.

Alkene Group: The isolated C=C double bond also undergoes a π → π* transition, but this occurs at a much shorter wavelength, typically below 200 nm, and may not be observable with standard spectrophotometers.

Since the butene chain provides an insulating sp³-hybridized carbon bridge, there is no electronic conjugation between the aromatic ring and the terminal double bond. This lack of extended conjugation means the absorption spectrum will be approximately a superposition of the absorptions of the individual chromophores, rather than showing a significant bathochromic (red) shift to longer wavelengths that would be characteristic of a conjugated system. shimadzu.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. ijstr.orgmdpi.com It calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities) of electronic transitions. researchgate.netresearchgate.net

For this compound, a typical TD-DFT calculation would involve:

Geometry Optimization: First, the ground-state geometry of the molecule is optimized using DFT, for instance, with the B3LYP functional and a basis set like 6-31G(d).

Excitation Energy Calculation: Using the optimized geometry, the TD-DFT calculation is performed to determine the energies of the lowest-lying electronic excited states.

The output provides a theoretical spectrum that can be compared with experimental data to assign specific electronic transitions. For this molecule, TD-DFT would be expected to predict the π → π* transitions of the benzonitrile ring as the most intense absorptions in the accessible UV range.

Table 3: Illustrative TD-DFT Output for this compound

| Excited State | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | ~275 | 0.02 | HOMO → LUMO (π → π*) |

| S2 | ~230 | 0.85 | HOMO-1 → LUMO (π → π*) |

Note: This table is a hypothetical representation of typical TD-DFT results for a similar molecule and serves for illustrative purposes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques utilized for the structural elucidation of molecules. They probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for these techniques differ; IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. This often results in vibrational modes that are strong in one technique being weak or absent in the other, providing a more complete picture of the molecule's vibrational framework.

Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting

The infrared and Raman spectra of this compound are characterized by distinct vibrational frequencies corresponding to its specific functional groups: the cyanophenyl group and the 1-butene (B85601) substituent. These characteristic vibrations serve as valuable tools for confirming the presence of these functionalities and for providing a unique "molecular fingerprint" for the compound.

The cyanophenyl group exhibits several key vibrational modes. The C≡N stretching vibration is particularly noteworthy, typically appearing as a strong, sharp band in the IR spectrum in the range of 2240–2220 cm⁻¹ for aromatic nitriles researchgate.net. This band's intensity and sharp nature make it an excellent diagnostic peak. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically give rise to a series of bands in the 1600–1450 cm⁻¹ region.

The 1-butene group also presents a set of characteristic vibrational frequencies. The C=C stretching of the terminal double bond is anticipated in the 1680–1630 cm⁻¹ region of the IR spectrum nih.gov. The vinylic C-H stretching vibrations are expected at frequencies above 3000 cm⁻¹. Additionally, out-of-plane C-H bending vibrations (wags) of the vinyl group give rise to strong bands in the 1000–600 cm⁻¹ range, which are useful for identifying the substitution pattern of the alkene.

The aliphatic C-H stretching vibrations of the ethyl group in the butene chain are expected to appear below 3000 cm⁻¹. The combination of all these distinct vibrational bands creates a unique spectral fingerprint for this compound, allowing for its unambiguous identification when compared with a reference spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Cyano (C≡N) | Stretching | 2240–2220 (strong, sharp) | 2240–2220 (strong) |

| Aromatic Ring (C=C) | Stretching | 1600–1450 (variable) | 1600–1450 (strong) |

| Aromatic C-H | Stretching | >3000 (variable) | >3000 (strong) |

| Alkene (C=C) | Stretching | 1680–1630 (medium) | 1680–1630 (strong) |

| Vinylic C-H | Stretching | >3000 (medium) | >3000 (medium) |

| Vinylic C-H | Out-of-plane Bending | 1000–600 (strong) | Weak |

| Aliphatic C-H | Stretching | <3000 (strong) | <3000 (medium) |

Theoretical Assignment of Normal Modes and Correlation with Experimental Data

To gain a deeper understanding of the vibrational spectrum of this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to assign the normal modes of vibration. These computational methods model the molecule's electronic structure and can predict its vibrational frequencies and intensities with a reasonable degree of accuracy.

The process involves optimizing the geometry of the this compound molecule to find its most stable conformation. Subsequently, the vibrational frequencies and the corresponding atomic displacements for each of the 3N-6 normal modes (where N is the number of atoms) are calculated. This theoretical data provides a basis for assigning the experimentally observed bands in the IR and Raman spectra to specific molecular motions.

For a molecule of this complexity, many of the observed bands will be due to coupled vibrations, where a single normal mode involves the motion of several atoms or functional groups. Theoretical calculations are invaluable in dissecting these complex vibrations. For instance, the vibrational modes in the fingerprint region (below 1500 cm⁻¹) are often a result of complex mixing of bending and stretching motions of the carbon skeleton and its substituents. DFT calculations can help to unravel these contributions and provide a detailed description of the atomic motions for each mode.

The correlation between theoretical and experimental data is typically achieved by comparing the calculated vibrational frequencies with the measured IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for the approximations inherent in the theoretical models and the effects of the experimental conditions (e.g., solid-state vs. solution). A good correlation between the scaled theoretical frequencies and the experimental band positions, as well as a qualitative agreement in the intensities, provides strong evidence for the accuracy of the vibrational assignments. Such studies have been successfully applied to related molecules, such as other substituted butenes and aromatic nitriles, demonstrating the utility of this approach nih.govresearchgate.netresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound, elucidating its elemental composition, and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the m/z ratio to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion.

For this compound, the molecular formula is C₁₁H₁₁N. The exact mass of this compound can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N). By comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated exact mass, the molecular formula can be confirmed with a high degree of confidence. This is because the unique combination of atoms in the molecule results in a specific mass defect that can be resolved by HRMS, distinguishing it from other potential formulas with the same nominal mass. HRMS instruments such as time-of-flight (TOF) and Orbitrap analyzers are capable of providing the necessary resolution and mass accuracy for this purpose nih.gov.

| Element | Isotope | Exact Mass (Da) | Number in C₁₁H₁₁N | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 157.089149 |

Analysis of Fragmentation Patterns for Structural Information

In addition to providing the molecular weight, mass spectrometry can offer significant structural information through the analysis of the fragmentation patterns of the molecular ion. When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), the resulting molecular ion can be energetically unstable and may break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, several fragmentation pathways can be predicted based on its structure. The presence of the aromatic ring leads to a relatively stable molecular ion libretexts.org. Common fragmentation patterns for alkyl-substituted benzenes involve the cleavage of the bond beta to the aromatic ring, which would lead to the formation of a stable tropylium ion or a related benzylic cation.

The fragmentation of the butene side chain can occur at various points. Cleavage of the C-C bond between the second and third carbon of the butene chain (allylic cleavage) is a favorable process that would result in a resonance-stabilized allylic cation. The loss of small neutral molecules, such as ethylene (C₂H₄), from the butene chain is also a possible fragmentation pathway.

Furthermore, aromatic nitriles can undergo fragmentation through the loss of a hydrogen cyanide (HCN) molecule (M-27) or a cyano radical (·CN) (M-26) miamioh.edu. The analysis of the m/z values of the observed fragment ions in the mass spectrum allows for the piecing together of the molecule's structure, confirming the connectivity of the cyanophenyl group and the 1-butene substituent.

| Predicted Fragment Ion | Possible Origin | m/z |

| [C₁₁H₁₀N]⁺ | Loss of H radical | 156 |

| [C₉H₇N]⁺ | Loss of C₂H₄ (ethylene) | 129 |

| [C₁₀H₈]⁺ | Loss of HCN | 130 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₄H₇]⁺ | Butenyl cation | 55 |

Advanced Ionization Techniques (e.g., DART-MS)

While traditional ionization methods like electron ionization (EI) and electrospray ionization (ESI) are widely used, advanced ambient ionization techniques offer new possibilities for the analysis of compounds like this compound. One such technique is Direct Analysis in Real Time Mass Spectrometry (DART-MS).

DART-MS allows for the direct analysis of samples in their native state with minimal or no sample preparation nih.gov. The sample is placed in an open-air environment between the DART ion source and the mass spectrometer inlet. The DART source generates a stream of heated, electronically excited gas (typically helium or nitrogen) that desorbs and ionizes the analyte molecules from the sample surface. This "soft" ionization technique often results in less fragmentation compared to EI, leading to prominent molecular ions, which is advantageous for molecular weight determination.

The application of DART-MS to the analysis of this compound could offer several benefits. It would enable rapid screening of the compound, for example, in reaction monitoring or quality control, without the need for chromatographic separation. The ability to analyze solid or liquid samples directly simplifies the workflow and increases throughput nih.gov. Furthermore, the soft ionization nature of DART can be particularly useful for confirming the molecular weight of the compound when EI leads to extensive fragmentation and a weak or absent molecular ion peak. The combination of DART with high-resolution mass spectrometry (DART-HRMS) would provide both rapid analysis and accurate mass measurement for confident molecular formula confirmation nationalmaglab.org.

Advanced Spectroscopic and Microscopy Techniques

The comprehensive characterization of complex molecules such as this compound, which possesses both a nitrile-functionalized aromatic ring and an aliphatic alkene chain, necessitates the use of sophisticated analytical methods. Advanced spectroscopic and microscopy techniques offer unparalleled insights into the local chemical environment, electronic structure, and vibrational properties of this bifunctional molecule. These methods are crucial for understanding its behavior in various applications, from materials science to mechanistic studies of chemical reactions.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated into a transmission electron microscope (TEM) or scanning transmission electron microscope (STEM), that probes the elemental composition, chemical bonding, and electronic properties of a material at high spatial resolution. measurlabs.comeag.com When a high-energy electron beam passes through a thin sample of this compound, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of atomic core or valence electrons within the sample. wikipedia.orgjeol.com

The analysis of the energy loss spectrum provides a wealth of information. The core-loss region of the spectrum reveals the presence and quantification of specific elements. For this compound (C₁₁H₁₁N), EELS can map the distribution of carbon and nitrogen atoms with nanoscale resolution. nih.gov This is particularly valuable for studying the compound's integration into polymer matrices or its arrangement on surfaces.

The fine structure of the core-loss edges, known as Energy Loss Near Edge Structure (ELNES), provides detailed information about the local chemical environment and bonding states of the atoms. eels.info For instance, the carbon K-edge fine structure would exhibit distinct features for the sp²-hybridized carbons of the phenyl ring and the sp-hybridized carbon of the nitrile group, versus the sp² and sp³ carbons of the butene chain. libretexts.orgstudy.com Similarly, the nitrogen K-edge provides a unique signature of the nitrile functional group.

The low-loss region of the EELS spectrum, which includes plasmon excitations, is sensitive to the valence electron density and can provide information about the electronic properties of the material, such as the band structure. eels.info This can be used to study electronic transitions, like the π-π* transitions in the aromatic ring of this compound. researchgate.net

Hypothetical EELS Core-Loss Data for this compound

| Element | Core-Loss Edge | Onset Energy (eV) | Information Obtainable from ELNES |

| Carbon | K-edge | ~284 | Differentiation of sp, sp², and sp³ hybridization states; π* and σ* orbital occupancy. |

| Nitrogen | K-edge | ~401 | Confirmation of the nitrile (-C≡N) functional group; information on local electronic structure. |

This table is illustrative and shows the type of data expected from an EELS analysis. Actual energy values may vary based on the specific chemical environment and instrument calibration.

Coupling with Multi-Wavelength Raman Spectroscopy for Material Characterization

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules, offering a unique chemical fingerprint. polco.com.colongdom.org For this compound, Raman spectroscopy is particularly adept at identifying its key functional groups. The nitrile group (-C≡N) has a strong, sharp Raman scattering peak in a spectral region (around 2230 cm⁻¹) that is typically free from other interfering signals. researchgate.netresearchgate.net The carbon-carbon double bond (C=C) of the butene moiety and the vibrations of the phenyl ring also produce characteristic Raman bands. optosky.net

The coupling of Raman spectroscopy with multiple excitation wavelengths, known as multi-wavelength Raman spectroscopy, significantly enhances its utility for material characterization. A primary advantage is the ability to mitigate fluorescence, a common issue with organic and polymeric materials that can obscure the weaker Raman signals. metrohm.com By strategically selecting an excitation wavelength that does not overlap with the sample's absorption bands, fluorescence can be minimized.

Furthermore, multi-wavelength Raman can be used to selectively enhance the signal from specific components of a sample through the resonance Raman effect. nsf.gov If an excitation wavelength is chosen that matches an electronic transition of a particular chromophore within the molecule (e.g., the cyanophenyl group), the vibrational modes associated with that chromophore will be dramatically intensified. This allows for targeted analysis of specific parts of the molecule's structure.

In mechanistic studies, multi-wavelength Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. For example, during polymerization reactions involving the butene double bond, the intensity of the C=C stretching mode can be tracked in real-time. mdpi.com Similarly, any changes in the electronic environment of the nitrile group due to chemical transformations would be reflected in shifts of its characteristic Raman peak. nih.gov

Expected Characteristic Raman Peaks for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile (-C≡N) | C≡N stretch | ~2230 |

| Alkene (C=C) | C=C stretch | ~1640 |

| Phenyl Ring | Ring breathing mode | ~1600, ~1000 |

| Alkyl Chain (C-H) | C-H stretch/bend | ~2800-3000, ~1300-1450 |

This table presents expected vibrational frequencies based on typical values for these functional groups. The exact positions can shift based on molecular conformation and intermolecular interactions.

The combination of EELS and multi-wavelength Raman spectroscopy provides a powerful, multi-faceted approach to the analysis of this compound. While EELS offers unparalleled spatial resolution for elemental and chemical state mapping, Raman spectroscopy provides detailed information on the vibrational structure of the molecule's functional groups. Together, these advanced techniques enable a comprehensive understanding of the material's properties and behavior from the nanoscale to the bulk.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and geometry of molecules, making it an ideal method for investigating 4-(4-Cyanophenyl)-1-butene. arxiv.org DFT calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p)), which together approximate the complex behavior of electrons in a molecule. jocpr.comgoogle.comyoutube.com

Geometry Optimization and Electronic Structure Analysis of Reaction Intermediates and Transition States

A fundamental application of DFT is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. youtube.com For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting structure represents the molecule's most stable conformation. DFT can similarly be used to find the structures of high-energy intermediates and transition states that occur during a chemical reaction. researchgate.net

Once the geometry is optimized, an analysis of the electronic structure provides critical information about reactivity. Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. cam.ac.uk For this compound, the HOMO is expected to be localized on the electron-rich butene double bond, while the LUMO may have significant contributions from the electron-withdrawing cyanophenyl group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. Red regions indicate electron-rich areas (nucleophilic sites), while blue regions show electron-poor areas (electrophilic sites). For this molecule, the π-system of the double bond would be an electron-rich site, susceptible to attack by electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to rationalize its stability and structure. rsc.org

Table 1: Predicted Geometric and Electronic Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-311+G(d,p))

| Parameter | Description | Predicted Value |

|---|---|---|

| C=C Bond Length | Alkene double bond | ~1.34 Å |

| C≡N Bond Length | Nitrile triple bond | ~1.15 Å |

| HOMO Energy | Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | 5.7 eV |

Calculation of Reaction Energy Profiles, Activation Barriers, and Thermodynamic Stabilities

DFT is highly effective for mapping the energy landscape of a chemical reaction. acs.org By calculating the energies of reactants, transition states (TS), intermediates, and products, a reaction energy profile can be constructed. researchgate.net This profile reveals the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed—which is the difference in energy between the reactants and the highest-energy transition state. libretexts.org

For example, in the electrophilic addition of HBr to this compound, DFT can be used to calculate the energies of the two possible carbocation intermediates and their corresponding transition states. The pathway with the lower activation barrier will be the kinetically favored one.

Thermodynamic stability can also be assessed by comparing the total energies of different isomers. For instance, the relative stability of this compound versus its isomer, 4-(4-Cyanophenyl)-2-butene, can be determined by comparing their DFT-calculated ground-state energies.

Table 2: Hypothetical Reaction Energy Profile for Electrophilic Addition to this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + HBr | 0.0 |

| Transition State 1 (TS1) | Formation of Markovnikov carbocation | +15.2 |

| Intermediate 1 | Markovnikov carbocation | +8.5 |

| Product 1 | Markovnikov addition product | -12.0 |

Prediction of Regioselectivity and Stereoselectivity in Various Reactions

Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. DFT calculations can predict the dominant product by comparing the activation energies of the competing reaction pathways. nih.govrsc.org

Regioselectivity: In reactions like hydrohalogenation or hydration of the butene double bond, the electrophile can add to one of two carbons. The preference for one site over another is known as regioselectivity. DFT can determine the energies of the transition states leading to both possible products (e.g., Markovnikov vs. anti-Markovnikov). The product formed via the lower-energy transition state is predicted to be the major product. researchgate.netrsc.org

Stereoselectivity: When a reaction can form different stereoisomers (e.g., syn vs. anti addition), DFT can be used to model the steric and electronic interactions in the respective transition states. acs.orgresearchgate.net For instance, in a hydrogenation reaction, the approach of the hydrogen molecule to either face of the alkene can be modeled to predict whether the resulting product will have a specific stereochemistry.

Exploration of Isomerization Pathways (e.g., 2,1-butene (B85601) to 4,1-units in polymers)

During the polymerization of α-olefins like this compound, different insertion mechanisms can occur. The standard mechanism is a 1,2-insertion. However, a 2,1-insertion (regioerror) can also happen, leading to a less stable polymer chain end. This misplaced unit can subsequently undergo isomerization. nih.gov DFT calculations are instrumental in studying these complex pathways. acs.orgmdpi.com

Computational studies can model the transition states for the following processes:

2,1-Insertion: The initial regioerror where the monomer adds "backwards."

Isomerization: The subsequent rearrangement of the 2,1-inserted unit. A common mechanism involves a β-hydride elimination to form an olefin, followed by re-insertion to yield a more stable 1,4-unit (effectively moving the substituent further down the chain). nih.govresearchgate.net

By comparing the activation barriers for chain propagation versus isomerization, DFT can predict the frequency of such defects in the final polymer, which significantly impacts its material properties. mdpi.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore its conformational landscape. knu.ac.krnih.govnih.gov

An MD simulation models the movements of atoms by solving Newton's equations of motion, providing a trajectory that shows how the molecule's shape changes. acs.org This allows for:

Conformational Analysis: Identifying the most stable and frequently occurring conformers (e.g., different rotational isomers or "rotamers") of the butene chain.

Energy Barriers: Estimating the energy barriers between different conformers, which determines how rapidly the molecule can change its shape.

Solvent Effects: Simulating the molecule in a solvent box to understand how interactions with solvent molecules influence its preferred conformations and dynamics.

Table 3: Representative Conformers of the Butyl Chain in this compound and Their Relative Populations from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (Car-C-C-C=C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~65% |

| Gauche | ~60° | 0.90 | ~35% |

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemical methods, including DFT and its time-dependent extension (TD-DFT), can accurately predict various spectroscopic properties. cam.ac.ukacs.org These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds and appear as peaks in an IR spectrum. Comparing the calculated spectrum with an experimental one can help assign specific peaks to particular vibrational modes (e.g., the C≡N stretch, C=C stretch, and aromatic C-H bends).

UV-Vis Spectroscopy: TD-DFT is used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible range. chemrxiv.orgornl.govresearchgate.netchemrxiv.org The calculation provides the wavelength of maximum absorbance (λmax) and the oscillator strength, which relates to the intensity of the absorption. This is particularly useful for molecules with conjugated systems like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict NMR chemical shifts (δ) and coupling constants (J). By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated to aid in the assignment of experimental spectra.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value (TD-DFT/DFT) | Typical Experimental Range |

|---|---|---|---|

| IR | C≡N Stretch | ~2235 cm-1 | 2220-2240 cm-1 |

| IR | C=C Stretch | ~1645 cm-1 | 1640-1680 cm-1 |

| UV-Vis | λmax | ~235 nm | 230-240 nm |

| 13C NMR | C≡N Carbon | ~118 ppm | 117-121 ppm |

TD-DFT for UV-Vis Spectra Simulation and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For aromatic compounds containing a cyanophenyl group, TD-DFT calculations have been successfully employed to simulate their UV-Vis spectra. For instance, a study on 3-(p-cyanophenyl)-5-(o,m,p-iodophenyl)-1-phenylformazans demonstrated a good correlation between the experimental and theoretical UV-Vis spectra calculated using the TD-DFT/CAM-B3LYP method in methanol (B129727). tandfonline.com This suggests that similar accuracy can be expected for this compound.

In a computational analysis of 2-cyanophenyl-β-phenylpropionate, the maximum light absorption was calculated to be at 350 nm. researchgate.net The electronic transitions in such molecules are typically π → π* and n → π* transitions. The π → π* transitions, which are usually of higher intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the cyano group. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen atom of the cyano group) to a π* antibonding orbital.

The predicted UV-Vis absorption spectrum for a molecule like this compound would likely show a primary absorption band in the UV region, characteristic of the electronic transitions within the cyanophenyl chromophore. The butene substituent may cause a slight shift in the absorption wavelength compared to simpler cyanophenyl compounds.

Interactive Data Table: Theoretical UV-Vis Spectral Data for a Cyanophenyl Analog

| Parameter | Value |

| Wavelength (λmax) | ~350 nm |

| Excitation Energy | Corresponds to λmax |

| Oscillator Strength (f) | > 0.1 (indicative of a strong transition) |

| Predominant Transition | π → π* |

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. imist.ma It provides theoretical values for ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structure elucidation and assignment of resonances.

Theoretical NMR studies on various organic molecules, including those with aromatic and cyano functionalities, have shown that the GIAO method, often in conjunction with DFT (e.g., at the B3LYP/6-311G(d,p) level of theory), can reliably predict chemical shifts. imist.maresearchgate.net For N-aroyl-N′-(4′-cyanophenyl)thioureas, the calculated ¹H and ¹³C NMR chemical shifts were found to be in good agreement with the experimental spectra. mdpi.com Similarly, a study on 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives also demonstrated the successful application of GIAO calculations in predicting their NMR spectra. mdpi.com

For this compound, the GIAO method would be expected to provide accurate predictions of the proton and carbon chemical shifts. The aromatic protons of the cyanophenyl ring would likely appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the cyano group. The protons of the butene chain would have characteristic shifts depending on their position relative to the double bond and the aromatic ring. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the cyano carbon, and the carbons of the butene group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| Vinylic Protons | 5.0 - 6.0 |

| Allylic Protons | 2.0 - 2.5 |

| Cyano Carbon | 115 - 125 |

| Aromatic Carbons | 120 - 140 |

| Vinylic Carbons | 110 - 140 |

Theoretical Prediction of IR and Raman Frequencies and Intensities

Theoretical calculations of infrared (IR) and Raman spectra are valuable tools for the vibrational analysis of molecules. These calculations, typically performed using DFT methods, provide the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra to confirm molecular structure and assign spectral bands.

For compounds containing a cyanophenyl group, the characteristic C≡N stretching vibration is a prominent feature in the IR and Raman spectra. In aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com The slight lowering of the frequency compared to saturated nitriles is due to conjugation with the aromatic ring. spectroscopyonline.com Computational studies on 2-(4-cyanophenylamino) acetic acid have successfully assigned the vibrational modes by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations. nih.gov Similarly, studies on other cyanophenyl derivatives have demonstrated good agreement between calculated and experimental vibrational frequencies. tandfonline.com

For this compound, the theoretical IR and Raman spectra would be expected to show a strong band corresponding to the C≡N stretch. Other characteristic vibrations would include the C-H stretching of the aromatic ring and the butene chain, C=C stretching of the aromatic ring and the butene double bond, and various bending and deformation modes.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡N Stretch | 2220 - 2240 | Strong in IR and Raman |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkene C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Alkene C=C Stretch | 1640 - 1680 | Medium |

Analysis of Frontier Molecular Orbitals (FMO), Electrostatic Potentials, and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. fiveable.mewikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu

In cyanophenyl derivatives, the HOMO is often localized on the aromatic ring, while the LUMO can be distributed over the aromatic ring and the electron-withdrawing cyano group. For 2-(4-cyanophenylamino) acetic acid, the calculated HOMO and LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and helps in identifying the regions prone to electrophilic and nucleophilic attack. acadpubl.eu In cyanophenyl compounds, the region around the nitrogen atom of the cyano group is typically characterized by a negative electrostatic potential (red color), making it a likely site for electrophilic attack. The aromatic protons and the butene chain would exhibit positive electrostatic potentials (blue/green color), indicating their susceptibility to nucleophilic attack. Studies on N-aroyl-N′-(4′-cyanophenyl)thioureas have utilized MEP maps to understand the reactive sites. mdpi.comresearchgate.net

Chemical reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the global reactivity of a molecule. tandfonline.com

Interactive Data Table: Calculated FMO Energies and Reactivity Indices for a Cyanophenyl Analog

| Parameter | Illustrative Value |

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -1.3 eV |

| HOMO-LUMO Gap | ~ 4.9 eV |

| Ionization Potential | High |

| Electron Affinity | Moderate |

| Chemical Hardness | High (indicating stability) |

Computational Studies on Nonlinear Optical (NLO) Properties and Electronic Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The electronic properties of a molecule, such as its polarizability and hyperpolarizability, are directly related to its electronic structure. The delocalization of π-electrons across the molecule plays a crucial role in determining these properties. Computational studies can provide insights into the electronic structure and how it influences the NLO response.

Interactive Data Table: Predicted NLO Properties for a Cyanophenyl Analog (Illustrative)

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | Moderate |

| Mean Polarizability (α) | High |

| First Hyperpolarizability (β) | Moderate to High |

Free Energy Calculations and Solvent Effects on Reaction Dynamics

Computational methods can be used to calculate the free energy of molecules in different environments, providing insights into their stability, solubility, and reactivity in solution. Solvation free energies, which represent the free energy change associated with transferring a molecule from the gas phase to a solvent, are particularly important for understanding chemical processes in solution. nih.gov

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to calculate solvation free energies. nih.gov These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential effects of the solvent on the solute.

For a molecule like this compound, the solvation free energy would depend on the polarity of the solvent. In polar solvents, the molecule would be stabilized by dipole-dipole interactions between the polar cyanophenyl group and the solvent molecules. In nonpolar solvents, these interactions would be weaker.

Interactive Data Table: Illustrative Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Water (Polar Protic) | 78.4 | Negative (Favorable) |

| Acetonitrile (Polar Aprotic) | 37.5 | Negative (Favorable) |

| Hexane (Nonpolar) | 1.9 | Slightly Negative or Near Zero |

Applications of this compound in Advanced Materials Science and Organic Synthesis

The compound this compound stands as a versatile monomer and intermediate in the realms of polymer chemistry and materials science. Its unique structure, which combines a polymerizable butene chain with a polar, rigid cyanophenyl group, makes it a valuable building block for a variety of advanced materials. This article explores its applications as a precursor for specialized polymers and as an intermediate in the synthesis of functional molecules, with a focus on academic research findings.

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Highly Selective Transformations

The terminal double bond in 4-(4-Cyanophenyl)-1-butene is a prime target for a variety of catalytic transformations. The development of next-generation catalysts will be crucial for controlling the selectivity and efficiency of these reactions.

Hydrogenation: The selective reduction of the alkene moiety without affecting the nitrile group is a key transformation. While standard catalytic hydrogenation using finely divided metals like platinum or palladium is effective for reducing carbon-carbon double bonds, the conditions can be tailored to preserve other functional groups like nitriles and aromatic rings. libretexts.org Research into more advanced, homogeneous iron-based catalysts has shown that electron-rich dinitrogen complexes are highly active for the hydrogenation of even hindered alkenes under mild conditions (23 °C, 4 atm H₂). nih.gov The development of such base-metal catalysts offers a cost-effective and less toxic alternative to precious metal systems for the selective hydrogenation of this compound. nih.gov Similarly, ruthenium nanoparticles have proven effective in the selective hydrogenation of polycyclic aromatic hydrocarbons, suggesting their potential for chemoselective alkene reduction. rsc.org

| Catalyst System | Substrate Type | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| (iPrPDI)Fe(N2)2 and related complexes | Unfunctionalized, hindered alkenes | High turnover frequencies, operates at ambient temperature, uses earth-abundant iron. | Highly selective reduction of the butene double bond under mild conditions. | nih.gov |

| Ruthenium Nanoparticles (Ru-NPs) | Polycyclic Aromatic Hydrocarbons (PAHs) | High activity and selectivity under mild conditions, potential for partial hydrogenation. | Chemoselective hydrogenation of the alkene without reducing the aromatic ring or nitrile. | rsc.org |

| Platinum(IV) Oxide (PtO2) | Alkenes | Standard, effective method; does not reduce nitriles or esters under typical conditions. | Reliable method for converting the butene to a butyl group. | libretexts.org |

Hydroformylation: This process, also known as oxo synthesis, adds a formyl group (CHO) and a hydrogen atom across the double bond, producing aldehydes. mt.com For this compound, this reaction could yield either the linear aldehyde, 5-(4-cyanophenyl)pentanal, or the branched aldehyde, 4-(4-cyanophenyl)-2-methylbutanal. The linear aldehyde is often the more desired product in industrial applications. mt.com Rhodium-based catalysts combined with specific organophosphorus ligands are highly effective for controlling this regioselectivity. google.comresearchgate.net For instance, the use of a triphosphorus ligand named Tribi with a rhodium catalyst has shown excellent activity and high selectivity for linear aldehydes from terminal and internal butenes, achieving turnover frequencies (TOF) up to 1574 h⁻¹. researchgate.net Future work could focus on adapting such ligand-modified rhodium or cobalt catalyst systems to maximize the yield of the linear aldehyde from this compound, providing a valuable intermediate for pharmaceuticals and other fine chemicals. mt.comtue.nl

Metathesis: Olefin metathesis reactions, recognized with the 2005 Nobel Prize in Chemistry, redistribute alkene fragments via the cleavage and reformation of carbon-carbon double bonds. wikipedia.org For this compound, cross-metathesis with other olefins could generate a wide array of new molecules. google.com For example, ring-closing metathesis (RCM) could be employed if the molecule is first functionalized with another terminal alkene, opening pathways to macrocyclic structures. researchgate.netpitt.edu The development of highly active and stable Grubbs-type (ruthenium-based) and Schrock-type (molybdenum-based) catalysts will be essential to control these transformations. wikipedia.org

Exploration of Unconventional Reactivity and Novel Mechanistic Pathways

Beyond traditional catalysis, the electronic properties of this compound invite the exploration of unconventional reaction pathways, particularly those involving photochemical or radical-based mechanisms.

One promising area is the photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) reaction . This reaction involves the single electron transfer (SET) initiated photo-addition of a nucleophile and an alkene to an electron-accepting aromatic ring. cdnsciencepub.com In a model system, the irradiation of 1,4-dicyanobenzene (an analogue of the aromatic portion of our title compound) in the presence of 2,3-dimethyl-2-butene (B165504) led to the formation of 3-(4-cyanophenyl)-2,3-dimethyl-1-butene. cdnsciencepub.com Applying this concept to this compound itself in an intramolecular fashion could lead to novel cyclized products.

Another avenue is the Schenck ene reaction , a photooxygenation that uses singlet oxygen (¹O₂) to react with alkenes bearing an allylic hydrogen, forming an allylic hydroperoxide. uni-regensburg.de This reaction could transform this compound into a versatile hydroperoxide intermediate, which can be subsequently reduced to the corresponding alcohol. Understanding the mechanism and controlling the regioselectivity of such reactions will be a key research focus. uni-regensburg.de

Furthermore, the generation of benzyl (B1604629) radicals from terminal aromatic alkynes has been demonstrated using molybdenum-based catalysts, leading to cross-coupling with acrylate (B77674) derivatives. researchgate.net Exploring similar radical generation from the allylic position of this compound could open pathways for novel C-C bond formations.

Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. For this compound, advanced modeling techniques can accelerate research in several key areas.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reaction pathways. acs.org For instance, computational analysis can predict the activation barriers for competing reactions, such as linear versus branched product formation in hydroformylation, or rationalize the stereochemical outcome of a reaction. acs.org Studies on similar systems, like the cycloreversion of dicyanocyclobutene intermediates, have successfully used computational methods to predict which step is rate-determining. surrey.ac.uk

Catalyst Design: Computational modeling can screen potential catalysts and ligands before they are synthesized in the lab. By calculating the binding energies of intermediates to a metal center and the energy barriers of key catalytic steps, researchers can rationally design next-generation catalysts with enhanced activity and selectivity for transformations of this compound.

Property Prediction: Molecular dynamics simulations can predict the conformational preferences and bulk properties of materials derived from this compound. acs.orgresearchgate.net This is particularly relevant for designing functional materials like liquid crystals or polymers, where the arrangement of molecules dictates the material's properties.

Design and Synthesis of New Functional Materials Incorporating Cyanophenyl-Butene Moieties with Tailored Properties

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional materials.

Liquid Crystals: The cyanophenyl group is a well-known mesogen, a component of molecules that can form liquid crystal phases. Dimesogenic compounds, where two mesogenic units are linked, have been synthesized using cyanophenyl groups to create materials exhibiting nematic phases. researchgate.net By polymerizing the butene moiety of this compound or by incorporating it into larger structures, it is conceivable to create novel liquid crystalline polymers. The butenyl group provides a flexible spacer and a reactive handle for further modification.

Functional Polymers: The terminal alkene can undergo polymerization through various methods, including anionic polymerization. The selective living anionic polymerization of a similar bifunctional monomer, 4-(vinylphenyl)-1-butene, has been successfully demonstrated, yielding polymers with controlled molecular weights and functional side chains. acs.org Applying these techniques to this compound could produce polymers where the cyanophenyl groups impart specific properties, such as high dielectric constant or specific intermolecular interactions. These materials could find applications in electronics or as specialty polymers.

| Material Type | Synthetic Strategy | Key Feature from Monomer | Potential Application | Reference for Analogy |

|---|---|---|---|---|

| Liquid Crystalline Polymers | Polymerization of the butene group; incorporation into larger dimesogenic structures. | Cyanophenyl group as a mesogen; butenyl group as a flexible spacer/linker. | Displays, sensors, optical materials. | researchgate.net |

| Functional Polymers | Living anionic polymerization; radical polymerization. | Pendant cyanophenyl groups for tailored properties; alkene for polymerization. | Dielectric materials, polymer supports, advanced coatings. | acs.org |

| Covalently-Linked Nanostructures | On-surface synthesis via C-H activation or other coupling reactions. | Defined structure for bottom-up synthesis of nanostructures. | Organic electronics, molecular machines. | ehu.es |

Potential in Interdisciplinary Research (e.g., Bio-organic Chemistry, Supramolecular Chemistry)

The structural motifs of this compound also position it as a valuable tool in interdisciplinary fields.

Bio-organic Chemistry: In drug discovery, the concept of lead-oriented synthesis aims to efficiently create libraries of three-dimensional compounds for biological screening. whiterose.ac.uk this compound can serve as a versatile scaffold in this context. The butene group acts as a handle for diversification through reactions like hydroformylation to aldehydes, which are themselves versatile intermediates for synthesizing amines and alcohols. tue.nl The cyanophenyl group can participate in key binding interactions within a protein's active site.

Supramolecular Chemistry: This field focuses on non-covalent interactions to build large, ordered structures. rsc.org The nitrile group is a capable hydrogen bond acceptor and can participate in dipole-dipole interactions. This allows the cyanophenyl moiety to act as a recognition site for supramolecular receptors. For example, it could bind within the cavity of host molecules like calix bldpharm.compyrroles or be incorporated into larger self-assembling systems based on complementary hydrogen bonding motifs. rsc.orgtue.nl The butene tail provides a secondary site for modification, allowing these supramolecular assemblies to be anchored to surfaces or integrated into polymeric materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Cyanophenyl)-1-butene, and how can reaction conditions be optimized for higher yields?

- Methodology : Two primary approaches are adapted from related systems:

- Palladium-catalyzed cross-coupling : React 4-bromophenyl cyanide with 1,3-butadiene derivatives using Pd(OAc)₂/XPhos (5 mol%) under inert atmosphere (80°C, 12 h). Ligand selection minimizes side reactions, yielding 60–75% after column purification .

- Cobalt-catalyzed hydrochlorination : Adapt methods for 4-phenyl-1-butene derivatives using CoCl₂ (10 mol%) at 0–5°C for 24 h, achieving 70–85% yield. Monitor intermediates via GC-MS and optimize via design of experiments (DOE) for catalyst loading vs. time .

- Optimization : Use degassed solvents, control temperature (±2°C), and employ scavengers (e.g., molecular sieves) to stabilize reactive intermediates.

Q. What analytical techniques are most effective for characterizing this compound, particularly in distinguishing regioisomers?

- Multi-technique workflow :

- NMR : ¹H/¹³C NMR with DEPT-135 identifies vinyl protons (δ 5.2–5.8 ppm) and cyano-group deshielding.

- FT-IR : Confirm CN stretches (2225–2240 cm⁻¹) and vinyl C-H bends (990–995 cm⁻¹) .

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient, 1 mL/min) to resolve regioisomers (retention time ±0.3 min) with >95% purity thresholds .

- Advanced confirmation : Single-crystal XRD for crystalline derivatives or NOESY for spatial proximity analysis.

Q. How can researchers address solubility challenges when working with this compound in aqueous systems?

- Strategies :

- β-Cyclodextrin complexation : 10–20 mM host concentration improves aqueous solubility 15-fold via hydrophobic inclusion (confirmed by phase solubility studies) .